

Spectroscopic Analysis of Tertbutyl(propyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tert-butyl(propyl)amine	
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Introduction

Tert-butyl(propyl)amine, also known as N-(tert-butyl)propan-1-amine, is a secondary amine with the molecular formula C₇H₁₇N. Its structure, featuring a sterically bulky tert-butyl group adjacent to the nitrogen atom, imparts specific chemical properties that are of interest in organic synthesis and drug discovery. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the analysis of reaction outcomes.

This technical guide provides a summary of the expected spectroscopic data for **tert-butyl(propyl)amine**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It should be noted that publicly available, experimentally verified spectra for this specific compound are scarce. Therefore, the data presented herein are predicted values based on established spectroscopic principles and comparison with structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a reference for the characterization of this and similar aliphatic amines.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for **tert-butyl(propyl)amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom.

Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Integration
-C(CH₃)₃	~ 1.0 - 1.2	Singlet (s)	9Н
-CH2-CH2-CH3	~ 0.9 - 1.0	Triplet (t)	3H
-CH2-CH2-CH3	~ 1.4 - 1.6	Sextet (or multiplet, m)	2H
-NH-CH ₂ -	~ 2.4 - 2.6	Triplet (t)	2H
-NH-	~ 0.8 - 1.5 (variable)	Broad Singlet (br s)	1H

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum is predicted to display four signals, corresponding to the four non-equivalent carbon environments.

Assignment	Predicted Chemical Shift (δ, ppm)	
-C(CH ₃) ₃	~ 50 - 55	
-C(CH ₃) ₃	~ 28 - 32	
-NH-CH₂-	~ 45 - 50	
-CH ₂ -CH ₂ -CH ₃	~ 22 - 26	
-CH ₂ -CH ₂ -CH ₃	~ 11 - 15	



Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For **tert-butyl(propyl)amine**, the key absorptions are associated with the N-H and C-H bonds.

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Weak to Medium
C-H Stretch (sp³)	2850 - 2970	Strong
C-N Stretch	1000 - 1250	Medium
N-H Bend	1550 - 1650	Medium to Weak
C-H Bend	1365 - 1470	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **tert-butyl(propyl)amine** is expected to show a molecular ion peak and characteristic fragment ions resulting from cleavage of the carbon-carbon and carbon-nitrogen bonds.

m/z	Predicted Fragment Ion	Comments
115	[C7H17N]+•	Molecular Ion (M+•)
100	[M - CH ₃]+	Loss of a methyl group from the tert-butyl moiety.
86	[M - C ₂ H ₅]+	Alpha-cleavage, loss of an ethyl group.
58	[C₃H ₈ N] ⁺	Alpha-cleavage, formation of the tert-butylamino fragment.

Experimental Protocols

Foundational & Exploratory





The following are generalized experimental protocols for obtaining spectroscopic data for a liquid amine sample such as **tert-butyl(propyl)amine**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **tert-butyl(propyl)amine** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a single drop of the neat liquid sample directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
 will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are coadded at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.



 Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

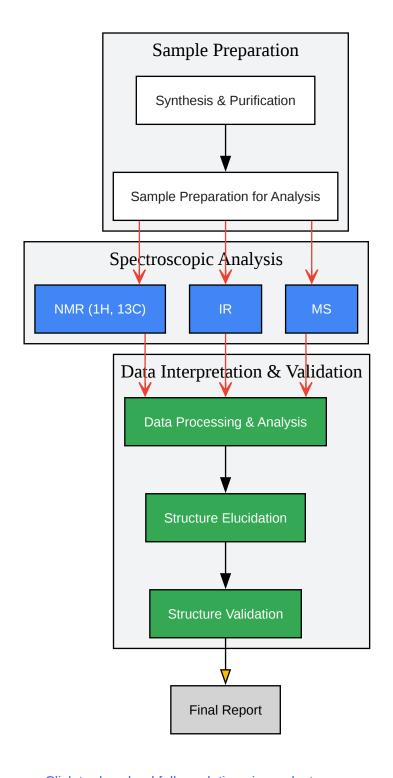
Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile liquids or by direct infusion.
- Ionization: Ionize the sample in the gas phase using a standard electron ionization (EI) source, typically at 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.





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Caption: General workflow for spectroscopic analysis.

• To cite this document: BenchChem. [Spectroscopic Analysis of Tert-butyl(propyl)amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3369096#spectroscopic-data-of-tert-butyl-propylamine-nmr-ir-ms]

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Email: info@benchchem.com